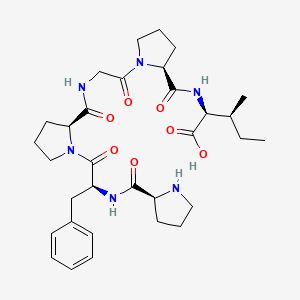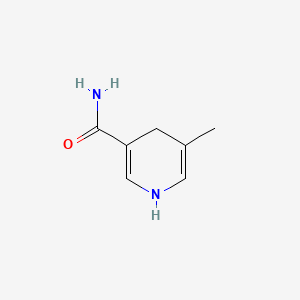
N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide is a synthetic peptide substrate widely used in biochemical research. This compound is characterized by its unique structure, which includes a sequence of amino acids (valine, leucine, glycine, and arginine) and a p-nitroanilide group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) group is used to protect the amino groups during the synthesis process. After the peptide chain is assembled, the p-nitroanilide group is introduced, and the final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield. The hydrobromide salt form is obtained by treating the peptide with hydrobromic acid .
Chemical Reactions Analysis
Types of Reactions
N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing the p-nitroaniline group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically performed using specific proteases under physiological conditions (pH 7.4, 37°C).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Hydrolysis: The major product is p-nitroaniline, which can be detected spectrophotometrically.
Deprotection: The major product is the free amine form of the peptide.
Scientific Research Applications
N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide is used in various scientific research fields:
Biochemistry: It serves as a substrate for studying protease activity, particularly in assays involving serine proteases.
Medicine: It is used in diagnostic assays to detect and quantify protease activity in biological samples.
Pharmacology: Researchers use it to screen for protease inhibitors, which are potential therapeutic agents.
Mechanism of Action
The mechanism of action of N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide involves its hydrolysis by specific proteases. The peptide bond between the arginine and p-nitroanilide group is cleaved, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, as p-nitroaniline absorbs light at a specific wavelength. The rate of hydrolysis provides insights into the activity of the protease and the efficacy of potential inhibitors .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Leu-Gly-Arg p-nitroanilide: Similar structure but without the hydrobromide salt form.
Boc-Leu-Gly-Arg p-nitroanilide: Lacks the valine residue.
Bz-Val-Gly-Arg p-nitroanilide: Uses a benzoyl (Bz) protecting group instead of Boc.
Uniqueness
N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide is unique due to its specific amino acid sequence and the presence of the p-nitroanilide group, which makes it a valuable substrate for protease assays. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various experimental conditions .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H/t21-,22-,24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUQZLKYSCCNNU-GPRFMRHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50BrN9O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B566576.png)
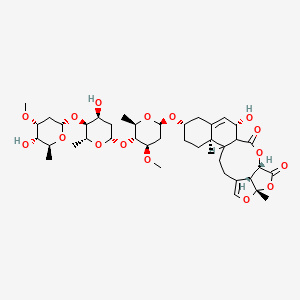
![8-(2,3-dihydroxy-3-methylbutyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B566582.png)
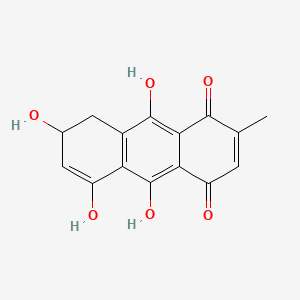
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene-](/img/structure/B566585.png)
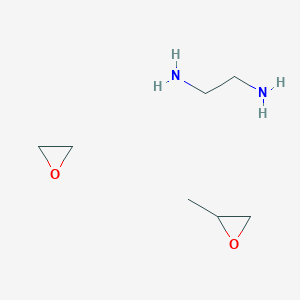
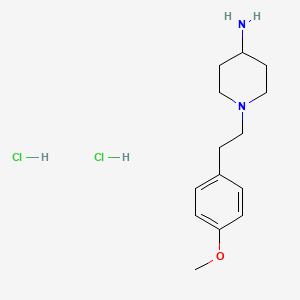
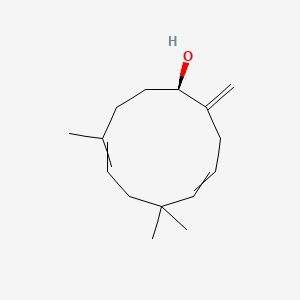
![3-[(E)-but-2-enyl]-5-methylpyridine](/img/structure/B566591.png)
